molecular formula C8H16N2O B1517283 trans-1,3'-Bipyrrolidin-4'-ol CAS No. 960289-59-2

trans-1,3'-Bipyrrolidin-4'-ol

Cat. No. B1517283
CAS RN: 960289-59-2
M. Wt: 156.23 g/mol
InChI Key: XNAZVRGJPIDDOQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “trans-1,3’-Bipyrrolidin-4’-ol” is C8H16N2O . The InChI (International Chemical Identifier) code of the compound is 1S/C8H16N2O/c11-8-6-9-5-7 (8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s structure and is used worldwide to communicate and exchange information about chemical substances.

Scientific Research Applications

Enantioselective Synthesis

Enantioselective Chemoenzymatic Synthesis
The compound has been studied for its role in the enantioselective chemoenzymatic synthesis of neuronal nitric oxide synthase (nNOS) inhibitors. Specifically, the lipase-catalyzed resolution of cis and trans 3-aminopyridinylmethyl-4-hydroxypyrrolidines, which are precursors in the synthesis of selective nNOS inhibitors, demonstrates its application in obtaining optically pure configurations necessary for the final product synthesis (Ángela Villar-Barro et al., 2017).

Metabolic Activation in Drug Development

METABOLIC ACTIVATION OF FLUOROPYRROLIDINE DIPEPTIDYL PEPTIDASE-IV INHIBITORS
A study focused on the metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors in rat liver microsomes, where trans-1,3'-Bipyrrolidin-4'-ol derivatives were investigated for their potential to undergo metabolic activation, indicating its significance in understanding the metabolism and potential toxicity of pharmaceutical compounds (S. Xu et al., 2004).

Structural and Biological Activity

Phosphorus-nitrogen Compounds Synthesis and Activity
The synthesis of new N/O spirocyclic phosphazene derivatives, which involve the use of pyrrolidino monospirocyclic phosphazenes prepared from reactions with pyrrolidine, showcases its application in creating compounds with potential antibacterial and antifungal activities (M. Işıklan et al., 2010).

Synthesis of β-Amino Acids

Synthesis, Resolution, and Assignment of Absolute Configuration
Research on the synthesis, resolution, and absolute configuration assignment of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), a cyclic, spin-labelled β-amino acid, demonstrates its utility in the synthesis and study of novel amino acids for biochemical applications (K. Wright et al., 2008).

properties

IUPAC Name

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAZVRGJPIDDOQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CNC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,3'-Bipyrrolidin-4'-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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